Superior Cytotoxicity in Breast and Liver Carcinoma vs. Doxorubicin
A novel pyrazolo[4,3-c]pyridine derivative (compound 6b) demonstrated enhanced cytotoxic potency relative to the standard-of-care doxorubicin in MCF-7 (breast) and HepG2 (liver) cancer cell lines [1]. In the MCF-7 assay, 6b achieved an IC50 of 1.937 µg/mL, representing a 1.3-fold improvement over doxorubicin's IC50 of 2.527 µg/mL. In the HepG2 assay, 6b exhibited an IC50 of 3.695 µg/mL, a 1.28-fold improvement over doxorubicin's 4.749 µg/mL. A related derivative (6c) also outperformed doxorubicin in the HCT-116 colon carcinoma line (2.914 µg/mL vs. 3.641 µg/mL).
| Evidence Dimension | Cytotoxic potency (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | 6b: IC50 = 1.937 µg/mL (MCF-7), 3.695 µg/mL (HepG2); 6c: IC50 = 2.914 µg/mL (HCT-116) |
| Comparator Or Baseline | Doxorubicin: IC50 = 2.527 µg/mL (MCF-7), 4.749 µg/mL (HepG2), 3.641 µg/mL (HCT-116) |
| Quantified Difference | 6b vs. Doxorubicin: 1.30-fold improvement in MCF-7; 1.28-fold improvement in HepG2. 6c vs. Doxorubicin: 1.25-fold improvement in HCT-116. |
| Conditions | MTT assay; MCF-7 (breast), HepG2 (liver), HCT-116 (colon) human cancer cell lines |
Why This Matters
Directly demonstrates that specific pyrazolo[4,3-c]pyridine derivatives can exceed the potency of a widely used chemotherapeutic agent in vitro, validating the scaffold's potential for anticancer drug development.
- [1] Metwally, N. H., et al. Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives. Bioorganic Chemistry 77, 203-214 (2018). View Source
